molecular formula C15H12ClF3N2O2 B2734061 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)benzenecarboxamide CAS No. 1797376-30-7

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)benzenecarboxamide

Cat. No.: B2734061
CAS No.: 1797376-30-7
M. Wt: 344.72
InChI Key: SBQRFVNIYZKMCG-UHFFFAOYSA-N
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Description

“N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)benzenecarboxamide” is a chemical compound with the molecular formula C11H12ClF3N2O2S . It has an average mass of 328.738 Da and a monoisotopic mass of 328.026001 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring substituted with a trifluoromethyl group and a chloro group. It also contains an ethyl chain attached to the pyridine ring through an ether linkage, and this ethyl group is further connected to a benzenecarboxamide moiety .


Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 436.5±45.0 °C at 760 mmHg, and a flash point of 217.8±28.7 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds . Its polar surface area is 77 Å2, and it has a molar refractivity of 71.1±0.3 cm3 .

Scientific Research Applications

Metal Complex Synthesis and Characterization

Researchers have explored the synthesis and characterization of metal complexes using pyridinecarboxamidato ligands, including derivatives similar to N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)benzenecarboxamide. These compounds have shown potential as ethylene polymerization catalysts. For instance, the formation of nickel(II) complexes with pyridinecarboxamidato ligands demonstrated substantial partial positive charge at the nickel atom, indicating their utility in catalyzing ethylene to produce polymers (Lee, Bu, & Bazan, 2001).

Supramolecular Chemistry

Studies on the structural features of compounds like this compound have led to the development of new supramolecular packing motifs. These motifs feature π-stacked rods encased in triply helical hydrogen bonded amide strands, suggesting innovative ways of organizing columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).

Targeted Drug Delivery

The chemical structure of this compound and its derivatives have been investigated for targeted drug delivery applications. Specifically, radioiodinated benzamides have been studied for their selectivity towards melanotic melanoma, showing high binding capacity and potential for scintigraphic imaging in nuclear medicine. These findings support the concept of selective, benzamide-mediated in vivo delivery of cytostatics in melanoma cells (Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut, 2004).

Catalysis and Polymerization

Research has also focused on the role of similar compounds in catalysis and polymerization processes. For example, the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides demonstrated high efficiency, indicating potential applications in the synthesis of complex organic molecules (Wang & Widenhoefer, 2004).

Diagnostic Imaging

The synthesis and preliminary biological evaluation of novel radioligands, such as [18F]IUR-1601, derived from this compound, have been investigated for use in diagnostic imaging. These compounds have shown high binding affinity and specificity, making them promising candidates for PET imaging to study receptor function in vivo (Gao, Wang, Glick-Wilson, Meyer, Peters, Territo, Green, Hutchins, Zarrinmayeh, & Zheng, 2018).

Properties

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O2/c16-12-8-11(15(17,18)19)9-21-14(12)23-7-6-20-13(22)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQRFVNIYZKMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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